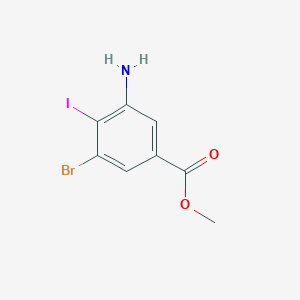

Methyl 3-amino-5-bromo-4-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-amino-5-bromo-4-iodobenzoate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is the methyl ester of 4-iodobenzoic acid, or may also be viewed as an iodinated derivative of methyl benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-bromo-4-iodobenzoate” consists of a benzene ring substituted with an amino group, a bromo group, an iodo group, and a methoxy carbonyl group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

The aryl-iodide functionality of “Methyl 3-amino-5-bromo-4-iodobenzoate” may undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-bromo-4-iodobenzoate” is a solid compound . It is slightly soluble in water . The exact melting point is not available in the resources, but similar compounds have melting points in the range of 46-50 °C .Applications De Recherche Scientifique

Photodynamic Therapy for Cancer

One study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit excellent properties for photodynamic therapy (PDT), showing good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are crucial for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Properties and Vibrational Study

Another research elaborates on the molecular structure, properties, and vibrational analysis of Methyl 2-amino 5-bromobenzoate (a compound similar to Methyl 3-amino-5-bromo-4-iodobenzoate) using density functional theory (DFT). This study provides insights into the compound's electronic properties, absorption wavelength, excitation energy, and its implications for non-linear optical (NLO) activity, highlighting its potential in materials science (Saxena, Agrawal, & Gupta, 2015).

Antibacterial and Antifungal Applications

Catalytic Applications in Organic Synthesis

The use of iodoaniline derivatives in palladium-catalysed carbonylation reactions to synthesize various organic compounds showcases the potential of related molecules in facilitating diverse synthetic routes. This includes the formation of carbonylative cyclisation and aminocarbonylation products, applicable in pharmaceutical synthesis and materials chemistry (Ács et al., 2006).

Corrosion Inhibition in Metals

Studies on cyclic nitrogen compounds, including those structurally related to Methyl 3-amino-5-bromo-4-iodobenzoate, demonstrate their effectiveness as corrosion inhibitors on steel surfaces in chloride media. This is particularly relevant in industrial applications where metal preservation is critical (Gece & Bilgiç, 2009).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known to participate in C-N bond formation via Cu-catalyzed cross-coupling with boronic acids . This reaction is important in the synthesis of various organic compounds, including carbazole alkaloids .

Biochemical Pathways

The compound’s involvement in the Cu-catalyzed cross-coupling reaction suggests it may affect biochemical pathways related to the synthesis of organic compounds . .

Result of Action

As an intermediate in organic synthesis, it likely contributes to the formation of other compounds . .

Propriétés

IUPAC Name |

methyl 3-amino-5-bromo-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHWAKOHMJJNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2873562.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873564.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2873568.png)

![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)